molecular formula C20H18F2N2O3S B1222547 2-(2-Fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-(1-piperidinyl)oxazole

2-(2-Fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-(1-piperidinyl)oxazole

Cat. No. B1222547
M. Wt: 404.4 g/mol
InChI Key: JUCSIFZNOGBBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-(1-piperidinyl)oxazole is a member of 1,3-oxazoles.

Scientific Research Applications

Fluorescent Molecular Probes

The compound is utilized in the development of fluorescent molecular probes. These probes exhibit strong solvent-dependent fluorescence, correlated with solvent polarity. This property is useful in creating ultrasensitive fluorescent molecular probes for studying various biological events and processes (Diwu et al., 1997).

Antimicrobial and Antifungal Activity

Research shows that fluorophenyl-containing 1,2,4-triazoles, a class to which this compound belongs, display significant antimicrobial and antifungal properties. These compounds are active against various bacteria and fungi, indicating their potential in developing new antimicrobial and antifungal agents (Bihdan, 2021).

Antibacterial Activity in Agriculture

Sulfone derivatives containing 1,3,4-oxadiazole moieties, similar in structure to this compound, have shown good antibacterial activities against rice bacterial leaf blight. This indicates potential agricultural applications, particularly in protecting crops from bacterial diseases (Shi et al., 2015).

Fluorescent Stains in Biochemistry

Derivatives of 2-(2-Fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-(1-piperidinyl)oxazole have been used to produce fluorescent stains for biochemistry research. These stains, containing reactive groups like isothiocyanate or oxirane, serve as photostable alternatives for various biological staining and labeling applications (Litak & Kauffman, 1994).

Synthesis of Protected Glycosyl Donors

This compound, or its derivatives, have been used in the synthesis of protected glycosyl donors in carbohydrate chemistry. The protection and subsequent deprotection of these groups are crucial steps in the synthesis of complex carbohydrates (Spjut et al., 2010).

Anticancer Research

Derivatives of this compound have shown promising results in anticancer research. Novel series of 4-arylsulfonyl-1,3-oxazoles, structurally related to this compound, have been synthesized and evaluated for their anticancer activities. Some of these compounds have shown significant activity against various cancer cell lines, suggesting potential applications in cancer therapy (Zyabrev et al., 2022).

properties

Product Name

2-(2-Fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-(1-piperidinyl)oxazole

Molecular Formula

C20H18F2N2O3S

Molecular Weight

404.4 g/mol

IUPAC Name

2-(2-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-piperidin-1-yl-1,3-oxazole

InChI

InChI=1S/C20H18F2N2O3S/c21-14-8-10-15(11-9-14)28(25,26)19-20(24-12-4-1-5-13-24)27-18(23-19)16-6-2-3-7-17(16)22/h2-3,6-11H,1,4-5,12-13H2

InChI Key

JUCSIFZNOGBBAE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-(1-piperidinyl)oxazole
Reactant of Route 2
2-(2-Fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-(1-piperidinyl)oxazole
Reactant of Route 3
2-(2-Fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-(1-piperidinyl)oxazole
Reactant of Route 4
2-(2-Fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-(1-piperidinyl)oxazole
Reactant of Route 5
2-(2-Fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-(1-piperidinyl)oxazole
Reactant of Route 6
2-(2-Fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-(1-piperidinyl)oxazole

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